5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
The compound of interest, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in the structure of nucleotides, which are the basic building blocks of DNA and RNA. The presence of an amino group and a methylthio substituent suggests potential for biological activity, which is supported by the antimicrobial properties observed in similar compounds .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of triorganotin(IV) complexes with 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study describes the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to related pyrimidine derivatives, through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate . These methods highlight the reactivity of the pyrimidine ring and the potential for creating a variety of derivatives with biological activity.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, as seen in the crystal structures of triorganotin(IV) complexes and the dimethylformamide and water monosolvates of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid . These structures often involve hydrogen bonding and, in some cases, π-π stacking interactions, which can lead to various supramolecular architectures. The geometry around the tin atom in the triorganotin(IV) complexes, for example, is described as trigonal bipyramidal with organic groups on the equatorial plane .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives includes their ability to form complexes with metals and to participate in hydrogen bonding. The triorganotin(IV) complexes exhibit in vitro antimicrobial activity, which is likely due to the ability of the pyrimidine derivative to coordinate with the metal center . The formation of cocrystals with carboxylic acids, as seen in related pyrimidine compounds, also demonstrates the potential for diverse chemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the ring. For example, the solvate structures of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid indicate that the compound can form stable structures with both dimethylformamide and water, suggesting solubility in these solvents . The antimicrobial activity of some pyrimidine derivatives suggests that these compounds can interact with biological molecules, which is an important consideration for their potential use as pharmaceuticals .
Scientific Research Applications
Synthesis Processes
Synthesis of Methyl Esters : A study outlines the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl] amino acids, which are precursors for the methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. This involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate. Some derivatives possess fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2000).
Microwave-Assisted Synthesis : An efficient microwave-assisted solution-phase method for synthesizing 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives has been developed. This involves a multi-step protocol including Biginelli reaction, S-alkylation, and oxidation processes, leading to various 2-substituted pyrimidines (Matloobi & Kappe, 2007).
Novel Synthesis of Heterocyclic Systems : A study reports the synthesis of densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates via palladium-catalyzed cross-coupling reactions. This method leads to a novel heterocyclic system – 1,3,4,6-tetraazadibenzo[cd,f]azulene (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Chemical Properties and Reactions
Characterization of Esters and Amides : A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described. This includes direct formation from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate, leading to various substituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides (Santilli, Kim, & Wanser, 1971).
Cocrystal Design with Carboxylic Acids : Research has been conducted on preparing and characterizing cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. This study explores the hydrogen bonding patterns and molecular interactions in these cocrystals (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Pyrimidine-Based Heterocyclic Synthesis : The synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using various starting materials and reaction conditions, illustrating the versatility and potential applications in medicinal and agrochemical research (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).
Safety And Hazards
The compound is classified as a combustible solid . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-amino-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEPDMJNOBYJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571746 | |
Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | |
CAS RN |
100130-05-0 | |
Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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